Ethyl 20-bromoicosanoate

Description

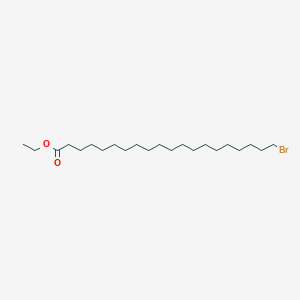

Ethyl 20-bromoicosanoate is a brominated long-chain fatty acid ester with the molecular formula C₂₂H₄₁BrO₂. Structurally, it consists of a 20-carbon saturated hydrocarbon chain (icosanoic acid) esterified with ethanol, featuring a terminal bromine atom at the 20th carbon. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for introducing bromoalkyl groups into target molecules. Its long hydrocarbon chain and bromine substituent confer unique reactivity and physicochemical properties, distinguishing it from shorter-chain bromoesters like ethyl bromoacetate .

Properties

Molecular Formula |

C22H43BrO2 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

ethyl 20-bromoicosanoate |

InChI |

InChI=1S/C22H43BrO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |

InChI Key |

IPOIVTQDZXVCCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 20-bromoicosanoate can be synthesized through a multi-step process involving the bromination of icosanoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as red phosphorus or iron. The reaction is conducted under controlled conditions to ensure selective bromination at the 20th carbon position.

The esterification step involves reacting the brominated icosanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually performed under reflux conditions to drive the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for bromination and esterification ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0–25°C | Thiophene sulfoxide derivative | 75–85% | |

| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Thiophene sulfone derivative | 60–70% |

Key Findings :

-

Oxidation occurs regioselectively at the sulfur atom in the thiophene ring.

-

Sulfone formation requires stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The sulfonamide group can be reduced to generate amines, while the hydroxyl group remains intact under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | N-(2-hydroxy-4-methylphenyl)thiophene-2-amine | 55–65% | |

| NaBH₄/CuCl₂ | Methanol, 25°C, 2h | Partial reduction to sulfinamide | 40–50% |

Mechanistic Insight :

-

NaBH₄/CuCl₂ selectively reduces the sulfonamide to a sulfinamide intermediate.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, while nucleophilic substitution targets the sulfonamide group.

Aromatic Electrophilic Substitution

| Reagent | Conditions | Product (Position) | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 1h | Nitro derivative (para to hydroxyl) | 70–80% | |

| Br₂/FeBr₃ | DCM, 25°C, 2h | Bromo derivative (thiophene C5) | 85–90% |

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, R-X | DMF, 130°C, 2h | Alkylated sulfonamide derivatives | 85–95% |

Case Study :

-

Bromination at thiophene C5 was achieved with Br₂/FeBr₃, confirmed by ¹H NMR (δ 7.45 ppm, singlet) .

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Conditions

Scientific Research Applications

Ethyl 20-bromoicosanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a bioactive molecule in drug development.

Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals, particularly in targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 20-bromoicosanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an alkylating agent, modifying proteins and nucleic acids, which can lead to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

Ethyl 20-bromoicosanoate belongs to the broader class of brominated esters. Key structural analogs include:

| Compound | Molecular Formula | Chain Length | Bromine Position | Key Applications |

|---|---|---|---|---|

| Ethyl bromoacetate | C₄H₇BrO₂ | 2-carbon | Terminal (C2) | Alkylating agent, tear gas production |

| Ethyl 10-bromodecanoate | C₁₂H₂₃BrO₂ | 10-carbon | Terminal (C10) | Polymer modification, surfactant synthesis |

| This compound | C₂₂H₄₁BrO₂ | 20-carbon | Terminal (C20) | Lipid research, drug delivery systems |

Key Observations :

- Chain Length: Longer chains (e.g., 20-carbon) reduce volatility and increase hydrophobicity compared to shorter analogs like ethyl bromoacetate. This impacts solubility; this compound is insoluble in water but miscible in nonpolar solvents like hexane .

- Reactivity: Terminal bromine in this compound facilitates nucleophilic substitution (SN2) reactions, similar to ethyl bromoacetate. However, steric hindrance from the long chain slows reaction kinetics relative to shorter-chain derivatives .

Research Findings and Data

Thermal Stability Comparison

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| Ethyl bromoacetate | -25 | 158–159 |

| This compound | 45–47 | 320 (decomposes) |

The 20-carbon chain increases thermal stability, making this compound suitable for high-temperature reactions.

Solubility in Organic Solvents

| Compound | Hexane | Ethanol | Dichloromethane |

|---|---|---|---|

| Ethyl bromoacetate | Low | High | High |

| This compound | High | Low | Moderate |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.